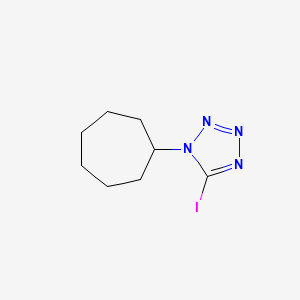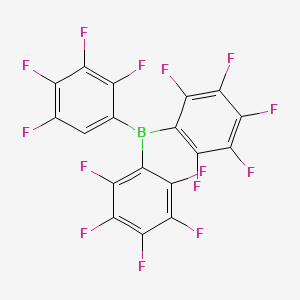
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a highly fluorinated organoborane compound known for its remarkable Lewis acidity and stability. This compound has gained significant attention in the field of chemistry due to its unique properties and versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane typically involves the reaction of pentafluorophenylborane with 2,3,4,5-tetrafluorophenylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of catalysts like n-butyllithium can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to achieve maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boranes .
Applications De Recherche Scientifique
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic synthesis reactions, including polymerization and hydroboration.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane involves its strong Lewis acidity, which allows it to act as an electron pair acceptor. This property enables it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, similar to Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane.
Bis(pentafluorophenyl)carbonate: Used in coupling reactions and has similar reactivity patterns.
Uniqueness
This compound stands out due to its unique combination of pentafluorophenyl and tetrafluorophenyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical transformations and applications.
Propriétés
Numéro CAS |
916442-23-4 |
|---|---|
Formule moléculaire |
C18HBF14 |
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)borane |
InChI |
InChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H |
Clé InChI |
KWLRZDAAHJUNBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
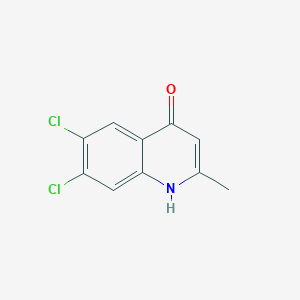
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
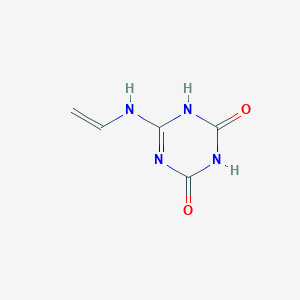
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)

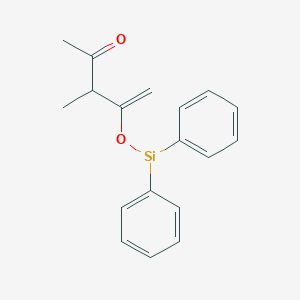
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
